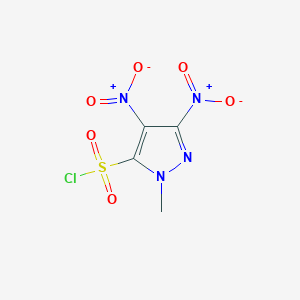

1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H3ClN4O6S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Métodos De Preparación

The synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride typically involves the nitration of 1-methyl-1H-pyrazole-5-sulfonyl chloride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 4 positions of the pyrazole ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained with high purity .

Análisis De Reacciones Químicas

1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized nitro groups.

Aplicaciones Científicas De Investigación

1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactive sulfonyl chloride group allows for further functionalization.

Medicine: Research is ongoing into its potential use in drug development, especially for targeting specific biological pathways.

Mecanismo De Acción

The mechanism of action of 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool in biochemical research for modifying proteins and other biomolecules. The nitro groups also contribute to its reactivity and potential biological activity .

Comparación Con Compuestos Similares

1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride can be compared with other nitro-substituted pyrazoles, such as:

3,4-dinitro-1H-pyrazole: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

1-methyl-3,5-dinitro-1H-pyrazole: Differing in the position of the nitro groups, which can affect its reactivity and applications.

1-methyl-4,5-dinitro-1H-pyrazole: Another isomer with different properties due to the position of the nitro groups.

Actividad Biológica

1-Methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with nitro and sulfonyl groups. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to influence multiple biochemical pathways, including:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group may act as a reactive electrophile, capable of modifying nucleophilic sites on enzymes, thereby inhibiting their activity.

- Modulation of Cellular Signaling : The compound may alter signaling pathways involved in inflammation and cell proliferation.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Antimicrobial Activity

A study conducted by Burguete et al. identified that derivatives of pyrazole compounds, including those with similar structures to this compound, showed significant antimicrobial properties against various bacterial strains such as E. coli and S. aureus .

Anti-inflammatory Effects

In vitro assays revealed that compounds related to this compound demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Potential

Recent findings suggest that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies have been published highlighting the efficacy of pyrazole derivatives:

- Study on Anti-inflammatory Activity :

- Antimicrobial Evaluation :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-methyl-4,5-dinitropyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O6S/c1-7-4(16(5,14)15)2(8(10)11)3(6-7)9(12)13/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJANQMQZQHRCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.